

A Comparative Guide to Ticlopidine Quantification in Human Plasma

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Compound of Interest

Compound Name: 2-Oxo Ticlopidine-d4

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This guide provides a comparative overview of validated analytical methods for the quantification of ticlopidine in human plasma. The data presented is synthesized from published single-laboratory validation studies, offering insights into the performance of different analytical techniques.

Executive Summary

The quantification of ticlopidine, an antiplatelet agent, is crucial in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. This guide presents a side-by-side comparison of the key performance characteristics of these methods, based on available scientific literature. While a direct inter-laboratory comparison study has not been identified, this compilation of data from individual validated methods provides a valuable resource for selecting an appropriate analytical strategy.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the validation parameters of different analytical methods for ticlopidine quantification in human plasma.

Table 1: Comparison of LC-MS/MS Methods for Ticlopidine Quantification

Parameter	Method 1	Method 2	Method 3
Principle	HPLC-ESI-MS/MS	LC-MS/MS	HPLC-ESI-MS
Sample Preparation	Liquid-Liquid Extraction	Protein Precipitation	Liquid-Liquid Extraction
Linearity Range	1.0 - 1000 ng/mL	2 - 2000 ng/mL	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.999427[1]	Not Reported	> 0.99
Accuracy	Within 80-125% interval (for bioequivalence)[1]	92.4 - 95.6% (inter-batch)[2]	85 - 115%
Precision (%RSD)	Not explicitly stated	< 6.4% (inter-batch)[2]	< 15% (intra- and inter-batch)
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[1]	2 ng/mL	Not explicitly stated
Limit of Detection (LOD)	Not Reported	Not Reported	0.5 ng/mL
Internal Standard	Clopidogrel[1]	Clopidogrel	Loratadine
Run Time	3.0 min[1]	Not Reported	Not Reported

Table 2: Comparison of HPLC-UV Methods for Ticlopidine Quantification

Parameter	Method 4	Method 5
Principle	HPLC-UV	RP-HPLC
Sample Preparation	Liquid-Liquid Extraction	Liquid-Liquid Extraction
Linearity Range	5 - 1200 ng/mL[3][4]	0.96 - 1.73 µg/mL
Correlation Coefficient (r ²)	Not Reported	0.99
Accuracy	Good[3][4]	95 - 103%
Precision (%CV)	8.91% at LLOQ[3][4]	< 15% (intra- and inter-batch)
Lower Limit of Quantification (LLOQ)	5 ng/mL[3][4]	Not Reported
Limit of Detection (LOD)	Not Reported	0.099 µg/mL
Internal Standard	Imipramine[4]	Not Reported
Detection Wavelength	235 nm[4]	254 nm[5]

Experimental Protocols

This section provides a detailed methodology for a representative LC-MS/MS and HPLC-UV method based on the reviewed literature.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[1]

1. Sample Preparation:

- To a plasma sample, add an internal standard (Clopidogrel).
- Acidify the plasma sample.
- Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (80:20, v/v).
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

- Column: Jones Genesis C8, 4 µm (150 x 4.1 mm i.d.).
- Mobile Phase: Isocratic elution (details not specified in the abstract).

- Flow Rate: Not specified.
- Injection Volume: Not specified.
- Run Time: 3.0 minutes.

3. Mass Spectrometric Conditions:

- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Tandem Mass Spectrometry (MS/MS).
- Monitored Transitions: Not specified in the abstract.

Method 4: HPLC-UV with Liquid-Liquid Extraction[4]

1. Sample Preparation:

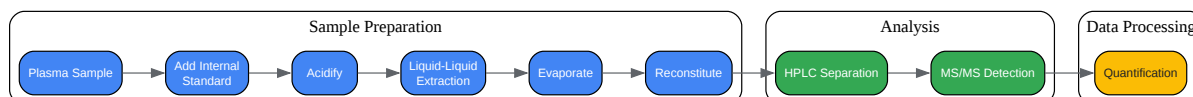
- Buffer plasma samples to pH 9.
- Add imipramine as the internal standard.
- Extract with a mixture of n-heptane and isoamyl alcohol (98.5:1.5, v/v).
- Evaporate the organic layer and reconstitute the residue.

2. Chromatographic Conditions:

- Column: Supelcosil LC-8-DB, 5 μ m (15 cm x 4.6 mm I.D.).
- Mobile Phase: Acetonitrile-methanol-0.05 M KH₂PO₄ (20:25:55, v/v) at pH 3.0, containing 3% triethylamine.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 235 nm.

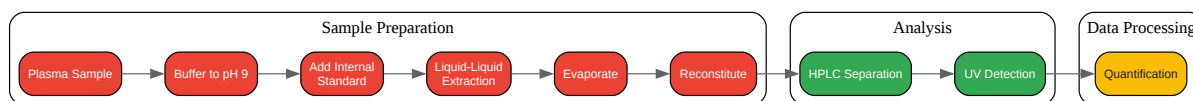
Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: Workflow for Ticlopidine Quantification by LC-MS/MS.



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Caption: Workflow for Ticlopidine Quantification by HPLC-UV.

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